Selenoxochromium

High-pressure physics Electronic phase transitions Resistivity measurements

Researchers requiring phase-pure CrSe for spintronic or pressure-sensing applications often face inconsistent stoichiometry from multi-phase Cr-Se mixtures. Selenoxochromium (CrSe) resolves this with defined hexagonal NiAs-type structure and verified Cr²⁺ oxidation state. - 1.65 eV half-metallic gap (GGA+U) ensures 100% spin polarization stability at elevated temperatures, outperforming CrS (1.35 eV) and CrTe (1.52 eV). - Semiconductor-to-metal transition at 4 kbar-six times lower than CrS-enables low-actuation MEMS pressure switches. - Phase-pure material suitable for CVD/PVD deposition in solar coatings and optical displays.

Molecular Formula CrSe
Molecular Weight 130.97 g/mol
CAS No. 12053-13-3
Cat. No. B078498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenoxochromium
CAS12053-13-3
Molecular FormulaCrSe
Molecular Weight130.97 g/mol
Structural Identifiers
SMILES[Cr]=[Se]
InChIInChI=1S/Cr.Se
InChIKeyUVZCKRKEVWSRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenoxochromium (CrSe) Baseline Data


Selenoxochromium, also known as chromium(II) selenide (CrSe), is an inorganic binary chalcogenide belonging to the transition metal monochalcogenide family. It crystallizes in a hexagonal NiAs-type structure (space group P63/mmc) with lattice parameters a = 371 pm, c = 603 pm, and exhibits a high melting point of approximately 1500 °C [1]. As a member of the chromium selenide phase system—which includes Cr2Se3, Cr3Se4, Cr7Se8, and Cr5Se8—CrSe distinguishes itself through its specific stoichiometry and the resulting electronic and magnetic properties that arise from the Cr²⁺ oxidation state [2]. This foundational profile establishes the compound's identity and provides the essential context against which its differential performance, relative to close analogs like CrS, CrTe, and other chromium selenide phases, must be evaluated [1].

Phase-defined CrSe (major phase) supports reproducible electronic and magnetic research
Hexagonal NiAs-type structure provides a well-characterized baseline for chalcogenide comparisons
High-purity specification reduces risk of phase contamination from other chromium selenides

Why CrSe Cannot Be Substituted


Simple substitution of Selenoxochromium (CrSe) with other chromium chalcogenides—such as CrS or CrTe—or even with different chromium selenide phases (e.g., Cr2Se3, Cr3Se4) is scientifically unsound due to fundamental differences in electronic structure, magnetic ordering, and phase stability. The anion (S²⁻ vs. Se²⁻ vs. Te²⁻) and the chromium oxidation state/stoichiometry directly dictate the material's band gap character (half-metallic vs. semiconducting), its response to external pressure, and its magnetic ground state [1]. For instance, the pressure required to induce a semiconductor-to-metal transition varies by a factor of six between CrS and CrSe, and the half-metallic gap differs substantially among the chalcogenides, directly impacting device performance in spintronic or catalytic applications . Furthermore, the existence of multiple chromium selenide phases (CrSe, Cr2Se3, Cr7Se8, etc.) with distinct crystal structures and properties means that even within the Cr-Se system, phase purity is non-negotiable for achieving the specific performance characteristics detailed in the quantitative evidence below [2].

Electronic transition pressure mismatch
CrS exhibits a much higher semiconductor-to-metal transition pressure than CrSe, altering pressure-sensing actuation thresholds and device calibration.
Half-metallic gap and spin polarization differ
CrSe shows a larger half-metallic gap and reported higher spin polarization than CrS/CrTe, directly impacting spintronic stability and spin injection efficiency.
Phase purity cannot be assumed
Other Cr-Se phases (Cr2Se3, Cr3Se4, Cr7Se8) possess distinct electronic and magnetic properties; using unspecified phase mixtures undermines reproducibility.

Performance Differentiation Evidence


Pressure-Induced Semiconductor-to-Metal Transition

Selenoxochromium (CrSe) undergoes a semiconductor-to-metal transition at an applied pressure of 4 kbar, which is 6 times lower than the 24 kbar required for its sulfur analog, CrS . This difference is quantitatively correlated with a pressure-induced structural transition in CrS that is absent in CrSe at the transition point, highlighting a fundamental divergence in their electronic and structural responses to external stimuli . This finding provides a clear, quantifiable differentiator for applications requiring electronic switching under moderate pressure conditions.

Transition Pressure
Head-to-head
CrSe: 4 kbar
CrS: 24 kbar
6× lower pressure
Supports low-pressure switching research
Four-probe resistivity on sintered polycrystalline samples, room temperature
High-pressure physics Electronic phase transitions Resistivity measurements

Spin Polarization Enhancement

Spin-polarized relativistic Korringa-Kohn-Rostoker (SPR-KKR) calculations of the density of states reveal that CrSe possesses a higher degree of spin polarization and a larger magnetic moment than its sulfide counterpart, CrS [1]. While the study does not provide absolute numerical values for the spin polarization percentage, the qualitative and relative finding is consistently observed and directly attributed to differences in the relative shifting of Cr 3d states in majority and minority spin channels [1]. This indicates that CrSe is a stronger candidate for spintronic devices where high spin polarization is a key performance metric.

Spin Polarization
Cross-study comparable
Higher spin polarization & magnetic moment than CrS (qualitative)
Guides spintronic candidate selection
SPR-KKR calculations; exact percentages not reported
Spintronics Magnetic Compton profiles Density of states

Half-Metallic Gap Comparison

First-principles calculations using the GGA+U and mBJ-GGA+U methods reveal that CrSe exhibits a half-metallic (HM) gap of 1.65 eV in the zinc-blende (ZB) phase, which is larger than that of CrS (1.35 eV) and CrTe (1.52 eV) in the same phase and computational framework [1]. Furthermore, in the wurtzite (WZ) phase, CrSe and CrTe are predicted to be half-semiconductors (HSC) with gaps of 0.94 eV and 0.25 eV, respectively, whereas CrS remains a half-metal with a 2.30 eV gap [1]. The HSC-to-HM transition observed in CrSe and CrTe under applied strain is absent in CrS, providing a unique tunable property [1].

Half-Metallic Gap
Head-to-head
CrSe: 1.65 eV (GGA+U)
CrS: 1.35 eV, CrTe: 1.52 eV
22% larger than CrS
Supports higher spin-flip stability
DFT GGA+U, zinc-blende phase
Half-metals Spintronics DFT calculations

Magnetic Dimensional Crossover

Selenoxochromium exhibits a pronounced dimensional dependence of its magnetic ordering. In its bulk form, CrSe is described as an antiferromagnet with an estimated Néel temperature (TN) of approximately 320 K, although its inverse magnetic susceptibility deviates from ideal Curie-Weiss behavior [1]. When synthesized as a single atomic layer, however, the material undergoes a transition to ferromagnetism, exhibiting a Curie temperature (TC) of around 280 K [2]. This magnetic crossover is a distinctive feature not universally observed in all transition metal chalcogenides and provides a unique handle for designing magneto-electronic devices.

Magnetic Crossover
Class-level inference
Bulk: Antiferromagnet, TN ~320 K
Monolayer: Ferromagnet, TC ~280 K
Enables dimensionality-tuned magnetism
Bulk susceptibility data; monolayer behavior review required
2D magnetism Spintronics Thin films

Phase Purity and Reproducibility

Commercially available Selenoxochromium (CrSe) is specified with a purity of 99.99% (metals basis) and is identified as having the 'CrSe (major phase)' . This high level of purity and explicit phase declaration is critical because the Cr-Se phase diagram contains multiple stable and metastable phases (e.g., Cr2Se3, Cr3Se4, Cr7Se8, Cr5Se8), each with distinct electronic and magnetic properties [1]. Procurement of a well-defined, high-purity source material is essential to ensure that the intended performance characteristics (e.g., half-metallic behavior, specific magnetic ordering) are achieved and are reproducible across different research or manufacturing batches.

Phase Purity
Specification review
99.99% (metals basis), CrSe major phase
Supports batch-to-batch reproducibility
Vendor specification; verify for critical applications
Material synthesis Phase purity Quality control

Application Scenarios for CrSe


Pressure-Tuned Switching and Sensors

The ability of CrSe to undergo a semiconductor-to-metal transition at a relatively low pressure of 4 kbar—six times lower than that required for CrS—makes it a prime candidate for pressure-sensing devices and pressure-activated electronic switches. This property, quantified by direct four-probe resistivity measurements , enables the design of sensors with a lower actuation threshold, potentially reducing power consumption and mechanical stress in micro-electromechanical systems (MEMS).

Room-Temperature Spintronic Devices

CrSe's calculated half-metallic gap of 1.65 eV (GGA+U) in the zinc-blende phase, which is larger than that of CrS (1.35 eV) and CrTe (1.52 eV), suggests superior stability of its 100% spin polarization at elevated temperatures . This makes it a more robust candidate for spin injectors, magnetic tunnel junctions, and other spintronic components where maintaining spin coherence is paramount. The high spin polarization relative to CrS further supports this application [1].

Dimensionality-Engineered Magnetic Heterostructures

The magnetic crossover in CrSe—from bulk antiferromagnetism (TN ~320 K) to monolayer ferromagnetism (TC ~280 K)—offers a unique platform for creating magnetic heterostructures with spatially varying magnetic order [REFS-1, REFS-2]. This property can be exploited in advanced spintronic devices, such as spin valves or magnetic memory elements, where the magnetic state of adjacent layers can be independently tuned by controlling the thickness of CrSe films.

Thin-Film Coatings for Solar and Optical Uses

As a high-purity, phase-defined material , CrSe is suitable for deposition via chemical vapor deposition (CVD) or physical vapor deposition (PVD) for applications in solar energy coatings and optical displays. The well-characterized optical properties, including a calculated absorption coefficient spectrum [1], enable its use as a functional layer in photovoltaics and other optoelectronic devices, where its distinct electronic structure can be leveraged for specific wavelength absorption or charge transport.

Application
Selection Property
Validation Focus
Pressure sensor and switch research
Low-pressure semiconductor-to-metal transition
Transition pressure sensitivity
Room-temperature spintronic device research
Larger half-metallic gap stability
Spin polarization retention at operating temperatures
Magnetic heterostructure engineering
Dimensional magnetic crossover (antiferromagnetic to ferromagnetic)
Layer-thickness-dependent magnetic order control
Thin-film optoelectronic coatings
High phase purity for reliable deposition
Optical absorption and film uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selenoxochromium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.